

Application Notes: Lisavanbulin in Glioblastoma PDX Models

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Compound Focus: Lisavanbulin

CAS No.: 1263384-43-5

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1. Introduction Lisavanbulin (BAL101553) is an orally bioavailable, small-molecule tumor checkpoint controller and the prodrug of its active moiety, avanbulin (BAL27862) [1]. Avanbulin is a microtubule-destabilizing agent that binds to the colchicine site of tubulin, a site not targeted by other approved microtubule-targeting agents (MTAs) [2] [1]. Its unique mechanism of action results in distinct effects on microtubule organization, leading to the activation of the spindle assembly checkpoint and promotion of tumor cell death [3]. A key characteristic of **lisavanbulin** is its excellent penetration of the blood-brain barrier, achieving therapeutically relevant concentrations in the brain, as demonstrated in preclinical models [1]. This makes it a promising candidate for the treatment of glioblastoma (GBM), an area of high unmet need.

2. Key Findings in GBM PDX Models Preclinical studies using the Mayo Clinic panel of IDH-wildtype GBM PDX models have been instrumental in defining the spectrum of sensitivity to **lisavanbulin** and optimizing its deployment schedule alongside standard-of-care (SOC) therapies [1]. The efficacy and optimal scheduling of **lisavanbulin**, both as a monotherapy and in combination with radiation therapy (RT) and temozolomide (TMZ), were assessed in mice bearing orthotopic tumors.

The table below summarizes the key efficacy findings from these PDX studies.

PDX Model	Treatment Group	Median Survival (Days)	Statistical Significance (P-value)	Key Findings
GBM6	RT alone	69		Baseline [1]
	Lisavanbulin + RT	90	0.0001	Maximal benefit required prolonged dosing from RT start [1]
GBM150	RT alone	73		Baseline [1]
	Lisavanbulin + RT	143	0.06	
GBM39	RT + TMZ	249		Baseline [1]
	RT + TMZ + Lisavanbulin	502	0.0001	Significant survival extension in combination [1]
GBM26	RT + TMZ	121		Baseline [1]
	RT + TMZ + Lisavanbulin	172	0.04	
Multiple (14 tested)	Lisavanbulin Monotherapy	Extended 9-84%	< 0.01 (in 9/14 models)	Demonstrated broad activity as a single agent [1]

3. Pharmacokinetics and Pharmacodynamics

- **Brain Penetration:** Pharmacokinetic analysis in FVB wild-type and transgenic mice showed excellent brain distribution. Following a single oral dose of 30 mg/kg **lisavanbulin**, the brain-to-plasma ratios for avanbulin were 1.3 and 1.6 at 2- and 6-hours post-dose, respectively, confirming significant exposure in the brain [1].
- **Mechanism of Action:** Flow cytometry and immunohistochemical analyses on treated PDX models demonstrated that **lisavanbulin**'s efficacy is associated with mitotic arrest, as evidenced by a significant increase in phospho-histone H3, a marker of mitosis [1].

4. Predictive Biomarker Exploration Preclinical data has suggested End-binding protein 1 (EB1) as a potential predictive biomarker for **lisavanbulin** response. In an orthotopic mouse model with GBM6-derived

experimental gliomas, mice with EB1-high tumors showed a significantly longer survival after **lisavanbulin** treatment compared to those with EB1-downregulated tumors [2]. This survival benefit was attributed to the action of **lisavanbulin** on GBM stem-like cells. A phase 1/2a clinical study also reported the description of a response-predictive molecular signature, warranting further exploration [2].

Experimental Protocols

Protocol 1: Evaluating Lisavanbulin Efficacy in Orthotopic GBM PDX Models

This protocol outlines the steps for assessing the efficacy of **lisavanbulin** in intracranial GBM models.

1. Materials

- **Animals:** Female athymic nude mice (e.g., strain code 553 from Charles River), aged 6-7 weeks.
- **PDX Models:** GBM PDX lines (e.g., from the Mayo Clinic collection) maintained and implanted intracranially as previously described [1].
- **Drug Formulation:** **Lisavanbulin** (BAL101553) is formulated in 0.9% sodium chloride (NaCl) in 10% water for injection, with pH adjusted to 5.0 using sodium acetate [1].
- **Control & SOC Agents:** Temozolomide (TMZ) suspended in Ora-Plus; Radiation source (e.g., ¹³⁷Cs).

2. Methods

- **Treatment Initiation:** Dosing begins after the establishment of orthotopic tumors.
- **Dosing Schedule:**
 - **Lisavanbulin:** Administered daily by oral gavage. A dose of 30 mg/kg in a 10 mL/kg volume has been used effectively [1].
 - **Radiation Therapy:** Delivered to the entire head of unanesthetized mice, immobilized in a plastic restraint. The remainder of the body is shielded with a lead block. Dose and schedule vary by study (e.g., see Supplementary Table S1 in [1]).
 - **Temozolomide:** Administered according to the specific study design.
- **Optimal Scheduling Note:** For combination with RT, prolonged **lisavanbulin** dosing from the start of RT until the moribund endpoint is required for maximal benefit. Similarly, extended administration is key for efficacy in RT/TMZ combinations [1].
- **Endpoint Monitoring:** Mice are observed daily and euthanized at the moribund state. Survival is the primary endpoint.

Protocol 2: Pharmacokinetic Analysis of Avanbulin in Plasma and Brain

This protocol describes the method for determining avanbulin concentrations in biological samples.

1. Materials

- **Animals:** Mice (e.g., FVB wild-type, triple knockout, or tumor-bearing athymic nude mice).
- **Dosing Solution:** **Lisavanbulin**, formulated as above.
- **Sample Collection Tubes:** Heparinized or EDTA tubes for blood collection.
- **LC-MS/MS System:** Equipped with a suitable column (e.g., Phenomenex Synergi Polar-RP column, 75 × 2 mm, 4 μm).

2. Methods

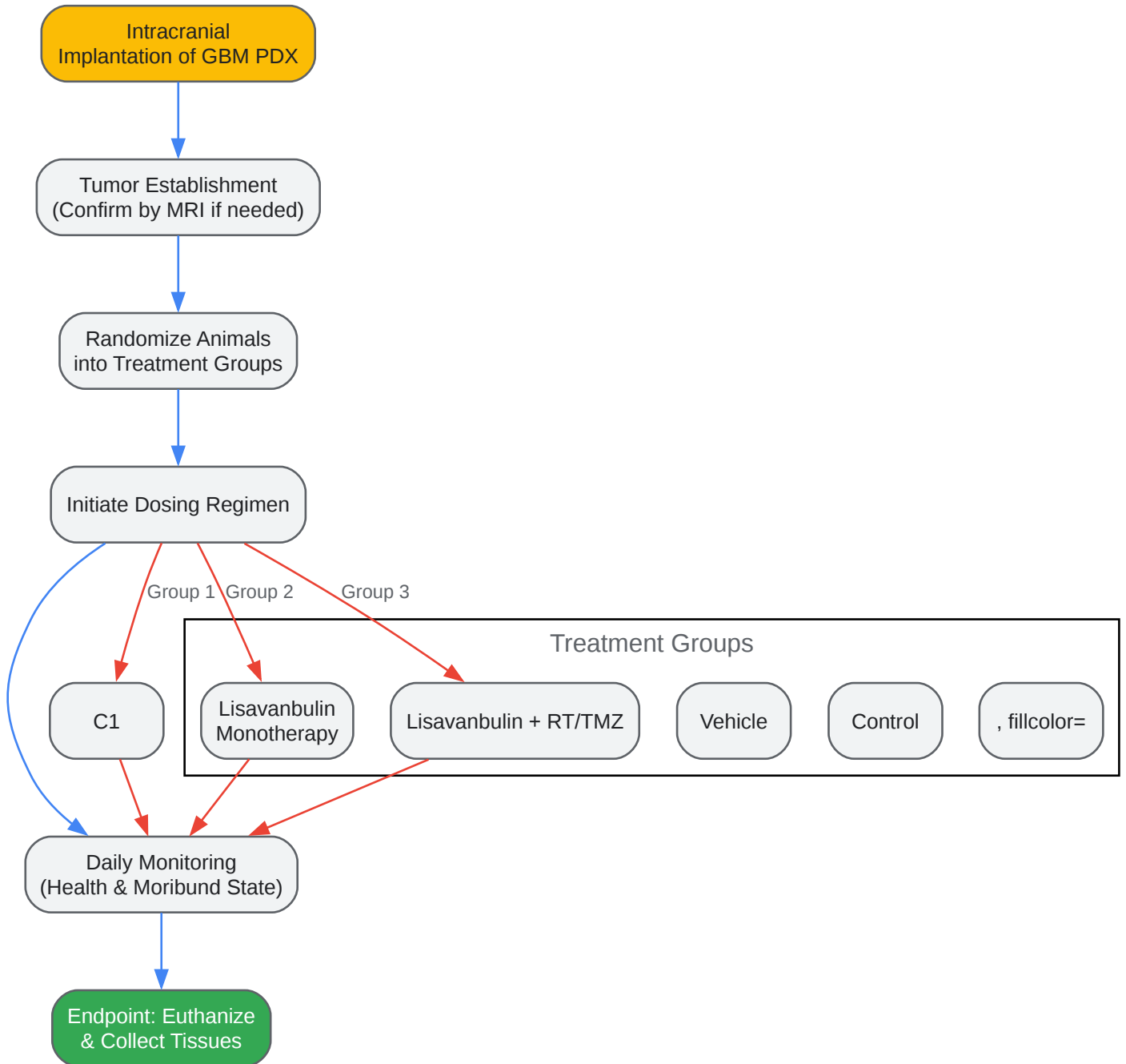
- **Dosing and Sampling:** Administer a single dose of **lisavanbulin** (e.g., 30 mg/kg orally). Euthanize mice at predetermined time points (e.g., 2h, 6h, and a series up to 24h).
- **Sample Collection:** Collect blood via cardiac puncture. Separate plasma by centrifugation (e.g., 3500 rpm at 4°C for 15 min). Surgically remove brains and place them in pre-weighed tubes.
- **Sample Storage:** Store plasma and brain samples at -20°C or -80°C until analysis.
- **LC-MS/MS Analysis:**
 - **Sample Preparation:** Homogenize brain samples with equivalents of water. For analysis, samples can be spiked with an internal standard (e.g., palbociclib or avanbulin-D5/**lisavanbulin**-D4). Proteins are precipitated using ice-cold ethyl acetate or methanol.
 - **Chromatography:** The extracted supernatant is dried, reconstituted in mobile phase, and injected into the HPLC system.
 - **Detection:** Use positive-ionization mode with mass transitions of 388.18 > 276.96 for avanbulin [1].
 - **Quantification:** Use a standard curve prepared in the appropriate matrix (e.g., mouse plasma, brain homogenate) for back-calculation of analyte concentrations.

Visual Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for **lisavanbulin**.

Diagram 1: In Vivo Efficacy Study Workflow This diagram outlines the key steps in a typical orthotopic PDX study to evaluate **lisavanbulin**.

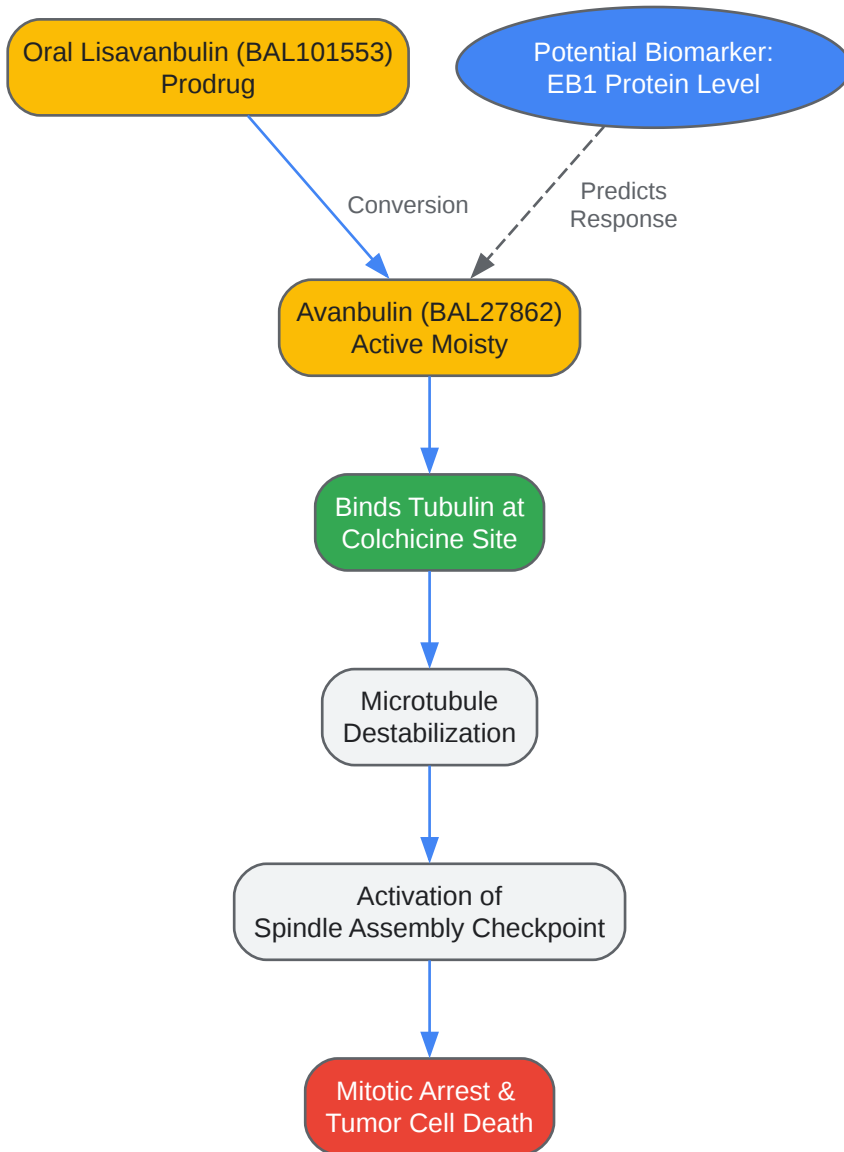
In Vivo Efficacy Study Workflow



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Diagram 2: Proposed Mechanism of Lisavanbulin This diagram illustrates the molecular mechanism of **lisavanbulin** and its potential biomarker.

Proposed Mechanism of Lisavanbulin



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Conclusion

The data from GBM PDX models provides strong evidence for the efficacy of **lisavanbulin**, both as a monotherapy and in combination with standard radiotherapy and temozolomide. The critical importance of dosing schedule and duration has been established, which should inform the design of future clinical trials. Its unique mechanism of action, distinct from other MTAs, and its excellent brain penetration make it a compelling candidate for GBM treatment. The identification of EB1 as a potential predictive biomarker

could enable the selection of patient populations most likely to benefit from therapy. The Glioblastoma Foundation's acquisition of **lisavanbulin** in late 2024 is expected to accelerate its clinical development in the United States [3].

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To cite this document: Smolecule. [Application Notes: Lisavanbulin in Glioblastoma PDX Models].

Smolecule, [2026]. [Online PDF]. Available at:

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